molecular formula C13H18N2 B2633754 [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-78-7

[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2633754
CAS RN: 2287299-78-7
M. Wt: 202.301
InChI Key: VYIGIYLKNWLTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as DPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPH is a bicyclic hydrazine derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it has been suggested that [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is required for DNA replication and cell division. This inhibition may contribute to the anticancer activity of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
Biochemical and Physiological Effects:
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a range of biochemical and physiological effects. It has been reported to induce oxidative stress, which may contribute to its anticancer activity. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. These effects may contribute to the potential applications of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have a range of potential applications in medical research. However, there are also limitations to using [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments. It has been reported to have low solubility in water, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of research is to further investigate the mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, particularly in relation to its anticancer activity. Another area of research is to explore the potential applications of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to improve the solubility of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in water, which may increase its effectiveness in certain applications.
Conclusion:
In conclusion, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have anticancer, antiviral, and antibacterial properties, and has potential applications in the treatment of neurological disorders. While there are limitations to using [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments, there are also several future directions for research on this compound. Further research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine may lead to the development of new treatments for a range of medical conditions.

Synthesis Methods

Several methods have been used to synthesize [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, including the reaction of 2,5-dimethylbenzaldehyde with bicyclo[1.1.1]pentan-1-one, followed by hydrazine hydrate. Another method involves the reaction of 2,5-dimethylbenzaldehyde with bicyclo[1.1.1]pentan-1,4-dione, followed by hydrazine hydrate. Both methods result in the formation of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine with high yields.

Scientific Research Applications

[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have potential applications in medical research. It has been reported to have anticancer, antiviral, and antibacterial properties. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-3-4-10(2)11(5-9)12-6-13(7-12,8-12)15-14/h3-5,15H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIGIYLKNWLTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C23CC(C2)(C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

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